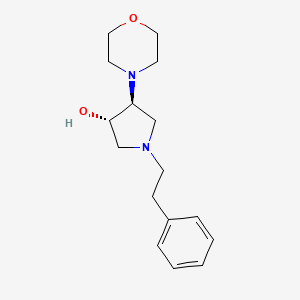![molecular formula C13H19N3O2 B6052678 N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMF or Tecfidera, and it is currently used as a treatment for multiple sclerosis. DMF is a small molecule that can easily cross the blood-brain barrier, making it a promising candidate for treating neurological disorders.
Mechanism of Action
The exact mechanism of action of DMF is not fully understood, but it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of antioxidant and anti-inflammatory genes, which can help protect neurons from damage and reduce inflammation in the brain.
Biochemical and Physiological Effects:
DMF has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, increasing antioxidant activity, and protecting neurons from damage. DMF has also been shown to modulate the immune system, which may contribute to its therapeutic effects in multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of using DMF in lab experiments is its well-established synthesis method and availability. DMF is also a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying cellular pathways and mechanisms. However, one limitation of using DMF in lab experiments is that it can have non-specific effects on cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for DMF research, including exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research to develop more specific and potent Nrf2 activators that may have fewer off-target effects than DMF. Finally, there is interest in understanding the long-term effects of DMF treatment, particularly in patients with multiple sclerosis who may require long-term treatment.
Synthesis Methods
DMF is synthesized by reacting dimethylamine with 3-pyridinemethanol to form 2-(dimethylamino)-3-pyridinemethanol. This intermediate is then reacted with tetrahydrofuran-3-carboxylic acid chloride to form DMF. The synthesis of DMF is a well-established process that has been optimized for large-scale production.
Scientific Research Applications
DMF has been extensively studied for its potential therapeutic applications in various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. DMF has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for treating these disorders.
properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-16(2)12-10(4-3-6-14-12)8-15-13(17)11-5-7-18-9-11/h3-4,6,11H,5,7-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGHHFKJOYNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6052611.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6052618.png)
![7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6052625.png)
![4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B6052628.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
![2-[(2,3-dimethylphenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6052633.png)
![2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone](/img/structure/B6052644.png)

![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6052652.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)